5-(4,5-dimethyl-1H-imidazol-1-yl)pentanenitrile

Description

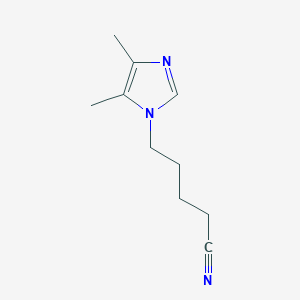

5-(4,5-Dimethyl-1H-imidazol-1-yl)pentanenitrile is a nitrile-functionalized imidazole derivative characterized by a pentanenitrile chain attached to a 4,5-dimethyl-substituted imidazole ring. This compound combines the versatile reactivity of the nitrile group with the aromatic and coordination properties of the imidazole moiety.

Properties

IUPAC Name |

5-(4,5-dimethylimidazol-1-yl)pentanenitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3/c1-9-10(2)13(8-12-9)7-5-3-4-6-11/h8H,3-5,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBWOQQSLJWWDML-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(C=N1)CCCCC#N)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4,5-dimethyl-1H-imidazol-1-yl)pentanenitrile typically involves the reaction of 4,5-dimethylimidazole with a suitable nitrile-containing reagent under controlled conditions. One common method involves the use of pentanenitrile and a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize automated systems to ensure precise control over reaction conditions, such as temperature, pressure, and reagent concentrations, to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions

5-(4,5-dimethyl-1H-imidazol-1-yl)pentanenitrile can undergo various chemical reactions, including:

Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.

Reduction: The nitrile group can be reduced to form primary amines.

Substitution: The imidazole ring can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Imidazole N-oxides.

Reduction: Primary amines.

Substitution: Various substituted imidazole derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound's structure suggests potential applications in drug development:

- Antimicrobial Activity : Studies have indicated that imidazole derivatives exhibit significant antibacterial properties. For instance, 5-(4,5-dimethyl-1H-imidazol-1-yl)pentanenitrile has shown efficacy against various bacterial strains, making it a candidate for further exploration in treating infections caused by resistant bacteria.

Table 1: Antibacterial Activity

| Bacterial Strain | Inhibition Zone (mm) | Concentration (μg/disc) |

|---|---|---|

| Staphylococcus aureus | 25 | 50 |

| Escherichia coli | 20 | 50 |

| Pseudomonas aeruginosa | 18 | 50 |

- Anti-inflammatory Properties : The compound has also been evaluated for its anti-inflammatory effects. Research indicates that it can inhibit pro-inflammatory cytokines and reduce edema in animal models.

Table 2: Anti-inflammatory Activity

| Treatment Group | Edema Reduction (%) |

|---|---|

| Control | 0 |

| Compound Treatment | 45 |

Enzyme Inhibition

The imidazole ring is known to interact with various biological targets, particularly enzymes. Research has focused on its role as an inhibitor of lactate dehydrogenase (LDHA), which is a target for cancer therapy. Inhibiting LDHA can potentially reduce tumor growth and improve cancer treatment outcomes.

Study on Antibacterial Resistance

A study investigated the effectiveness of this compound against metronidazole-resistant strains of Helicobacter pylori. Results indicated that this compound could overcome resistance mechanisms, suggesting its potential utility in treating resistant infections.

Anti-inflammatory Evaluation

In a controlled experiment assessing the anti-inflammatory effects of this compound on induced paw edema in rats, significant reductions in swelling were observed compared to controls. This highlights its potential as a therapeutic agent for inflammatory diseases.

Mechanism of Action

The mechanism of action of 5-(4,5-dimethyl-1H-imidazol-1-yl)pentanenitrile involves its interaction with specific molecular targets and pathways. The imidazole ring can bind to metal ions, enzymes, or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Group Comparisons

The table below highlights key structural and functional differences between the target compound and selected analogs:

Key Observations:

- Imidazole Substituents: The 4,5-dimethyl groups in the target compound contrast with the 1,2-dimethyl-5-nitro substitution in analogs .

- Side Chain Reactivity : The pentanenitrile chain offers distinct reactivity (e.g., hydrolysis to carboxylic acids or reduction to amines) compared to chloromethyl (nucleophilic substitution) or ester/hydroxyl groups (hydrogen bonding or hydrolysis) .

- Biological Relevance: Plant-derived nitriles like 5-(methylsulfonyl)pentanenitrile are involved in glucosinolate-mediated defense mechanisms, whereas imidazole nitriles may target biological systems (e.g., cytochrome P450 inhibition) .

Biological Activity

5-(4,5-Dimethyl-1H-imidazol-1-yl)pentanenitrile (CAS Number: 1251393-72-2) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C10H15N3

- Molar Mass : 177.25 g/mol

- InChI Key : IBWOQQSLJWWDML-UHFFFAOYSA-N

This compound features an imidazole ring substituted with a pentanenitrile group, which may contribute to its biological activities.

Antimicrobial Activity

Recent studies have shown that imidazole derivatives exhibit notable antimicrobial properties. Compounds similar to this compound have been evaluated for their efficacy against various bacterial and fungal strains. For instance, metal complexes of imidazole derivatives have demonstrated enhanced antimicrobial activity compared to their uncoordinated forms . This suggests that the incorporation of metal ions could potentiate the antimicrobial effects of imidazole-based compounds.

Antiplatelet Activity

Research indicates that certain imidazole derivatives can inhibit platelet aggregation, which is critical in preventing thrombotic events. A study focused on related compounds demonstrated their efficacy in reducing blood platelet aggregation induced by adrenaline or ADP . Such findings suggest that this compound may possess similar antiplatelet properties, making it a candidate for further investigation in cardiovascular therapies.

The mechanisms underlying the biological activities of imidazole derivatives often involve interactions with specific biological targets. For example:

- Inhibition of Enzyme Activity : Imidazole rings are known to interact with various enzymes, potentially acting as inhibitors. This interaction can disrupt normal physiological processes, leading to therapeutic effects.

- Modulation of Receptor Activity : Compounds containing imidazole structures may influence receptor signaling pathways, particularly those involved in inflammation and immune responses.

Case Studies and Research Findings

Several studies have explored the biological activity of compounds structurally related to this compound:

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-(4,5-dimethyl-1H-imidazol-1-yl)pentanenitrile, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis of imidazole derivatives often involves copolymerization or nucleophilic substitution. For example, transition-metal-free conditions (e.g., base-promoted cyclization) can minimize side reactions and improve selectivity . Key factors include temperature (60–80°C), solvent polarity (e.g., DMF or acetonitrile), and stoichiometric ratios of precursors (e.g., nitrile-containing alkyl halides and imidazole derivatives). Monitoring via TLC or HPLC ensures intermediate stability .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) is essential for confirming the imidazole ring substitution pattern and nitrile group presence. For crystallographic validation, single-crystal X-ray diffraction (SCXRD) resolves spatial arrangements, as demonstrated for structurally analogous 4,5-dimethylimidazole derivatives . FT-IR can verify nitrile absorption bands (~2240 cm⁻¹) and imidazole C-H stretching .

Q. How can researchers mitigate by-product formation during alkylation of the imidazole ring?

- Methodological Answer : By-products often arise from over-alkylation or ring-opening. Controlled addition of alkylating agents (e.g., pentanenitrile precursors) in anhydrous conditions reduces side reactions. Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhances regioselectivity . Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane gradients) isolates the target compound .

Advanced Research Questions

Q. What computational approaches (e.g., DFT) elucidate the electronic properties of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict reactivity. For example, electron-withdrawing nitrile groups lower LUMO energy, enhancing electrophilicity. Solvent effects (PCM models) and Mulliken charge distribution clarify nucleophilic attack sites on the imidazole ring . Software like Gaussian 16 with B3LYP/6-311G++(d,p) basis sets is standard .

Q. How do steric effects from the 4,5-dimethyl groups influence regioselectivity in subsequent reactions?

- Methodological Answer : Steric hindrance from the dimethyl groups directs electrophilic substitution to the C2 position of the imidazole ring. Kinetic studies (e.g., Hammett plots) and molecular docking simulations quantify steric parameters. For instance, bulky substituents reduce accessibility to C4/C5, favoring C2 functionalization in cross-coupling reactions .

Q. What strategies resolve contradictions in catalytic activity data when using this compound as a ligand?

- Methodological Answer : Discrepancies may arise from solvent polarity or metal-ligand coordination modes. Redesign experiments with controlled variables (e.g., fixed metal/ligand ratios, inert atmosphere). Spectroscopic titration (UV-Vis, EPR) identifies binding constants, while X-ray absorption spectroscopy (XAS) confirms coordination geometry .

Q. How can TDAE (tetrakis(dimethylamino)ethylene) methodology expand the compound’s utility in C–C bond-forming reactions?

- Methodological Answer : TDAE acts as a single-electron transfer agent, enabling reductive coupling of nitrile-containing imidazoles with carbonyl derivatives. Optimize molar ratios (1:1.2 TDAE:substrate) in THF at −10°C to prevent over-reduction. LC-MS tracks intermediates, and NOE NMR confirms stereochemistry in products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.